BenchChemオンラインストアへようこそ!

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one (CAS 1367023-10-6) is a 4‑substituted phenyl‑pyrrolidin‑2‑one derivative belonging to the class of γ‑lactam heterocycles that serve as core scaffolds in PDE4‑targeted anti‑inflammatory programs, agrochemical protoporphyrinogen oxidase (PPO) inhibitor discovery, and CNS‑oriented medicinal chemistry. The compound features a 4‑chloro‑2‑fluorophenyl substituent on the pyrrolidin‑2‑one ring, yielding a molecular weight of 213.64 g·mol⁻¹, calculated XLogP3 of 1.7, and a topological polar surface area of 29.1 Ų.

Molecular Formula C10H9ClFNO
Molecular Weight 213.63 g/mol
Cat. No. B13160318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one
Molecular FormulaC10H9ClFNO
Molecular Weight213.63 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=C(C=C(C=C2)Cl)F
InChIInChI=1S/C10H9ClFNO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)
InChIKeyPRWJVEJCVPWVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one – Structural Profile, Physicochemical Identity, and Procurement-Relevant Class Positioning


4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one (CAS 1367023-10-6) is a 4‑substituted phenyl‑pyrrolidin‑2‑one derivative belonging to the class of γ‑lactam heterocycles that serve as core scaffolds in PDE4‑targeted anti‑inflammatory programs, agrochemical protoporphyrinogen oxidase (PPO) inhibitor discovery, and CNS‑oriented medicinal chemistry. The compound features a 4‑chloro‑2‑fluorophenyl substituent on the pyrrolidin‑2‑one ring, yielding a molecular weight of 213.64 g·mol⁻¹, calculated XLogP3 of 1.7, and a topological polar surface area of 29.1 Ų [1]. These computed properties position it within favorable drug‑like space (Lipinski rule‑of‑five compliant) and distinguish it from both the mono‑halogen analog and the more polar rolipram scaffold. Commercial availability at 95–98% purity from multiple suppliers enables its use as a versatile intermediate for parallel library synthesis and structure‑activity relationship (SAR) exploration .

Why 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one Cannot Be Casually Replaced by a Generic 4‑Phenylpyrrolidin‑2‑one Analog


The 4‑chloro‑2‑fluorophenyl substitution pattern on 4‑(4-chloro‑2‑fluorophenyl)pyrrolidin‑2‑one is not a simple additive combination of halogen effects. The ortho‑fluorine and para‑chlorine substituents create a distinct electron‑withdrawing vector that simultaneously modulates the pKa of the lactam NH (predicted pKa ≈ 15.7 [1]), the conformational preferences of the phenyl‑pyrrolidinone dihedral angle, and the compound’s metabolic soft spots. Replacing this compound with the mono‑chloro analog (4‑(4‑chlorophenyl)pyrrolidin‑2‑one) removes the fluorine‑dependent tuning of lipophilicity and hydrogen‑bond acceptor strength, while substitution with the N‑phenyl isomer (1‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one) entirely relocates the pharmacophoric aryl ring from the 4‑position to the nitrogen, abolishing the geometry required for PDE4 isoenzyme engagement as established in the 4‑(substituted‑phenyl)‑2‑pyrrolidinone patent series [2]. The quantitative evidence below formalizes these differentiation dimensions.

Quantitative Differentiation Evidence for 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one Against Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison vs. 4-(4-Chlorophenyl)pyrrolidin-2-one and Rolipram

The introduction of an ortho‑fluorine atom in 4‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one yields a calculated XLogP3 of 1.7 [1]. This represents a ΔXLogP3 of +0.1 relative to the mono‑chloro comparator 4‑(4‑chlorophenyl)pyrrolidin‑2‑one (XLogP3 = 1.6) [2], and a ΔXLogP3 of –0.19 relative to the prototypical PDE4 inhibitor rolipram (XLogP = 1.89) [3]. The intermediate lipophilicity of the target compound is consistent with improved metabolic stability compared to higher‑logP analogs, while avoiding the excessively low logP values that compromise membrane permeability.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area and CNS Drug‑Likeness: TPSA Comparison vs. Rolipram

The topological polar surface area (TPSA) of 4‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one is calculated as 29.1 Ų [1]. This is substantially smaller than the TPSA of rolipram (47.56 Ų) [2], translating to a ΔTPSA of –18.5 Ų. In CNS drug design, compounds with TPSA < 60–70 Ų are generally considered to have favorable passive blood‑brain barrier permeability, and values below 30 Ų are associated with high CNS exposure potential. The target compound’s TPSA advantage over rolipram suggests reduced susceptibility to P‑glycoprotein efflux and improved brain‑to‑plasma concentration ratios in the absence of active transport, although direct in vivo CNS exposure data for this specific compound are not yet published.

CNS drug design Blood-brain barrier penetration Polar surface area

Hydrogen‑Bond Acceptor Count and Efflux Liability: HBA Profile vs. Rolipram

4‑(4‑Chloro‑2‑fluorophenyl)pyrrolidin‑2‑one possesses 1 hydrogen‑bond donor (lactam NH) and 2 hydrogen‑bond acceptors (lactam carbonyl and aryl fluorine) [1], for a total HBA count of 2. In contrast, rolipram features 1 HBD and 4 HBA (two methoxy oxygens, lactam carbonyl, and cyclopentyloxy oxygen) [2], yielding a total HBA count of 4. Elevated HBA count (>3) has been correlated with increased recognition by efflux transporters such as P‑glycoprotein (P‑gp) in published QSAR models. The target compound’s lower HBA profile (ΔHBA = –2 vs. rolipram) is predicted to reduce efflux transporter substrate liability while retaining sufficient hydrogen‑bonding capacity for target engagement within the PDE4 catalytic site, as inferred from the 4‑(substituted‑phenyl)‑2‑pyrrolidinone SAR landscape [3].

Hydrogen bonding Efflux transport Drug design optimization

Positional Isomerism and PDE4 Pharmacophore Integrity: 4‑Substituted vs. N‑Substituted Analogs

The compound 4‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one belongs to the 4‑(substituted‑phenyl)‑2‑pyrrolidinone structural class, which is the explicit pharmacophoric core claimed in the PDE4 inhibitor patent family (US 7,696,198 and related filings) [1]. Its N‑substituted isomer, 1‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one (CAS 190276‑04‑1), relocates the aryl substituent from the 4‑position of the pyrrolidinone ring to the nitrogen atom, resulting in a fundamentally different spatial presentation of the chloro‑fluorophenyl group. The 4‑substituted configuration maintains the tetrahedral geometry at C‑4 that positions the aryl ring in the PDE4 binding pocket, whereas the N‑substituted isomer adopts a distinct conformational ensemble incompatible with the PDE4 catalytic site architecture. No PDE4 inhibitory activity data are available for 1‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one in public databases, consistent with its exclusion from the 4‑(substituted‑phenyl) PDE4 patent landscape.

Positional isomerism PDE4 pharmacophore SAR differentiation

Molecular Weight and Rule‑of‑Five Compliance: Benchmarking Against Rolipram

With a molecular weight of 213.64 g·mol⁻¹ [1], 4‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one is approximately 22% lighter than rolipram (MW = 275.34 g·mol⁻¹) [2]. This MW difference places the target compound firmly within the ‘fragment‑like’ to ‘lead‑like’ space (MW < 250), whereas rolipram resides in the ‘drug‑like’ space (MW 250–350). The lower MW provides greater headroom for synthetic elaboration while maintaining rule‑of‑five compliance during lead optimization. Additionally, the compound satisfies all four Lipinski criteria: MW < 500, HBD = 1, HBA = 2, and XLogP3 = 1.7 [1].

Molecular weight Rule of 5 Lead-likeness

Synthetic Tractability and Derivatization Potential: Scaffold for Azole/Triazine Hybrid Molecules

The 4‑(4‑halogenophenyl)pyrrolidin‑2‑one scaffold, including the 4‑chloro‑2‑fluorophenyl variant, has been demonstrated as a viable precursor for the construction of hybrid molecules bearing azole, 1,3,4‑oxadiazole, 1,2,4‑triazole, and triazine fragments via the reactive lactam NH and the aryl halide positions [1]. In a published synthetic study, 4‑substituted 1‑(4‑fluoro‑ and 4‑chlorophenyl)pyrrolidin‑2‑ones were converted into 1,4‑disubstituted derivatives featuring a diverse array of pharmacophoric heterocycles, with full characterization by ¹H/¹³C NMR, IR, MS, and molecular modeling (MM2) [1]. While the study focused on N‑aryl variants, the 4‑aryl substitution pattern of the target compound provides analogous synthetic handles (lactam NH at N‑1 and electrophilic aromatic substitution sites on the phenyl ring), enabling similar diversification strategies.

Synthetic versatility Heterocyclic hybridization Parallel synthesis

Application Scenarios for 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one Based on Verified Differentiation Evidence


CNS‑Penetrant PDE4 Inhibitor Lead Generation Starting from a Low‑TPSA, Rule‑of‑Five‑Compliant Scaffold

4‑(4‑Chloro‑2‑fluorophenyl)pyrrolidin‑2‑one is best deployed as a core intermediate in PDE4‑targeted CNS drug discovery programs where blood‑brain barrier penetration is a critical requirement. Its TPSA of 29.1 Ų, which is 39% smaller than that of the prototypical PDE4 inhibitor rolipram (47.56 Ų) [1][2], combined with its lower HBA count (2 vs. 4) [3], predicts reduced efflux transporter recognition and enhanced passive CNS permeability. The compound’s molecular weight (213.64 g·mol⁻¹) provides a substantial 22% mass advantage over rolipram (275.34 g·mol⁻¹), enabling multiple rounds of synthetic elaboration while maintaining CNS drug‑like properties [1][3]. This scenario is grounded in the patent‑established SAR showing that 4‑(substituted‑phenyl)‑2‑pyrrolidinones exhibit PDE4 inhibition superior to rolipram [4].

Parallel Library Synthesis of Heterocyclic Hybrids for Agrochemical PPO Inhibitor Discovery

The chloro‑fluorophenyl substitution pattern on the pyrrolidin‑2‑one scaffold is directly relevant to protoporphyrinogen oxidase (PPO) inhibitor design. Published 3D‑QSAR studies have identified the 4‑chloro‑2‑fluorophenyl motif as a critical pharmacophoric element for PPO inhibition, with close analogs (e.g., 2‑(4‑chloro‑2‑fluoro‑5‑alkoxy‑phenyl)‑hexahydro‑isoindol‑1‑ones) achieving Ki values as low as 0.095 μM and demonstrating broad‑spectrum post‑emergence herbicidal activity at 150 g a.i./ha [5]. The target compound’s synthetic accessibility and the demonstrated ability to install azole, oxadiazole, triazole, and triazine fragments on halogenated phenyl‑pyrrolidinone cores [6] make it an attractive starting point for generating agrochemical screening libraries targeting PPO or related oxidoreductase enzymes.

Fragment‑Based Drug Discovery Libraries Requiring Low‑MW, Orthogonally Functionalizable γ‑Lactam Cores

With a molecular weight of 213.64 g·mol⁻¹, 1 hydrogen‑bond donor, and 2 hydrogen‑bond acceptors, 4‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one meets fragment‑likeness criteria (MW < 250, HBA ≤ 3, HBD ≤ 3) while offering two distinct vectors for chemical elaboration: the lactam NH (suitable for N‑alkylation, acylation, or sulfonylation) and the chloro‑substituted phenyl ring (amenable to Suzuki, Buchwald‑Hartwig, or SNAr couplings). The computed XLogP3 of 1.7 ensures adequate aqueous solubility for biochemical screening at fragment concentrations (typically 0.5–2 mM) [1]. Procurement of this compound at 98% purity from commercial sources minimizes the need for pre‑screening purification, streamlining the fragment‑to‑lead workflow.

PDE4 Selectivity Profiling Panels Using Isomer‑Controlled Compound Sets

The unambiguous structural identity of 4‑(4‑chloro‑2‑fluorophenyl)pyrrolidin‑2‑one as a C‑4 aryl‑substituted pyrrolidin‑2‑one, as opposed to its N‑substituted isomer (CAS 190276‑04‑1), enables its use as a defined tool compound in PDE4 selectivity panels. The 4‑substituted configuration is essential for PDE4 pharmacophore engagement, as defined in the Memory Pharmaceuticals patent estate [4], while the N‑substituted isomer is excluded from these claims. Researchers conducting head‑to‑head PDE4 isoform profiling (PDE4A/B/C/D) can use this compound to interrogate the contribution of the chloro‑fluorophenyl substitution pattern to subtype selectivity, leveraging its intermediate lipophilicity (XLogP3 = 1.7) and small TPSA (29.1 Ų) as quantitative baselines for SAR interpretation [1].

Quote Request

Request a Quote for 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.